molecular formula C12H13NO3 B2466106 3-(3-Methoxybenzyl)pyrrolidine-2,5-dione CAS No. 1267618-58-5; 2148-55-2

3-(3-Methoxybenzyl)pyrrolidine-2,5-dione

Cat. No.: B2466106
CAS No.: 1267618-58-5; 2148-55-2
M. Wt: 219.24
InChI Key: XWAGEMLECOTHCE-UHFFFAOYSA-N
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Description

3-(3-Methoxybenzyl)pyrrolidine-2,5-dione (CAS 1267618-58-5) is a pyrrolidine-2,5-dione derivative with the molecular formula C₁₂H₁₃NO₃ and a molecular weight of 219.24 g/mol. It features a 3-methoxybenzyl substituent at the C3 position of the pyrrolidine-2,5-dione core. This compound is primarily utilized as a pharmaceutical intermediate, highlighting its relevance in drug discovery .

The pyrrolidine-2,5-dione scaffold is a versatile pharmacophore, known for its presence in bioactive molecules with anticonvulsant, analgesic, and cytotoxic properties. Modifications to the substituents on this core significantly influence physicochemical properties and biological activity .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[(3-methoxyphenyl)methyl]pyrrolidine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c1-16-10-4-2-3-8(6-10)5-9-7-11(14)13-12(9)15/h2-4,6,9H,5,7H2,1H3,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWAGEMLECOTHCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CC2CC(=O)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Physicochemical Properties

Table 1: Key Structural and Spectral Comparisons

Compound Name Substituents Molecular Weight (g/mol) HRMS (Calc./Exp.) Melting Point (°C) Key Spectral Features (¹H/¹³C NMR) Source
3-(3-Methoxybenzyl)pyrrolidine-2,5-dione 3-Methoxybenzyl 219.24 N/A N/A N/A
9f () 1-Benzyl-3-hydroxy-3-(3-methoxybenzyl)-4-(3-methoxyphenyl) 431.17 431.1733/431.1731 N/A Multiple methoxy signals; hydroxy resonance
3i () 1-Benzyl-3-(1H-indol-3-yl) 306.35 N/A 119–122 Indole NH (~10 ppm); aromatic shifts
Compound 12 () (E)-3-(4-ethoxybenzylidene) 247.27 N/A N/A Benzylidene CH (δ 7.53); ethoxy group
8 () 3-(Propan-2-ylidene) 139.14 N/A N/A Alkylidene CH₃ groups

Key Observations :

  • Rigidity : Compared to the benzylidene derivative (), the 3-methoxybenzyl group introduces conformational flexibility, which may affect binding to biological targets .
  • Molecular Weight : At 219.24 g/mol, the compound falls below the 500 Da threshold, aligning with favorable oral bioavailability guidelines (rotatable bonds ≤10; polar surface area ≤140 Ų) .

Table 2: Pharmacological Comparisons

Compound Name Biological Activity ED₅₀ (mg/kg) Key Targets/Mechanisms Source
This compound Not reported N/A N/A
Compound 4 () Anticonvulsant (MES test) 62.14 Voltage-gated Na⁺/Ca²⁺ channels
3-(5-Nitro-1H-indol-3-yl) () Cytotoxic (Cell line-dependent) N/A DNA intercalation or kinase inhibition
Compound 9 () Anticonvulsant (MES and 6 Hz tests) N/A GABA transporter modulation

Key Observations :

  • Anticonvulsant Potential: While the target compound lacks reported activity, analogs with methylthiophene (e.g., Compound 4) or chlorine substituents show ED₅₀ values comparable to reference drugs like valproic acid .
  • Cytotoxicity : Indole-containing derivatives () exhibit cytotoxicity, suggesting that the 3-methoxybenzyl group may reduce off-target effects compared to heterocyclic substituents .

Q & A

Q. Example Protocol :

React 3-methoxybenzylamine with maleic anhydride in DMF at 60°C for 6 hours.

Add phenylhydrazine dropwise under nitrogen to form the pyrrolidine core.

Purify via recrystallization (ethanol/water mixture) to isolate the product (yield: ~65%) .

Q. Common Pitfalls :

  • Impurity Formation : Trace moisture may hydrolyze intermediates; use anhydrous conditions .
  • Byproduct Mitigation : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:3) to detect early-stage byproducts .

What advanced spectroscopic and computational methods are recommended for resolving structural ambiguities in derivatives of this compound?

Advanced Research Focus
Structural elucidation requires multi-modal approaches:

  • X-ray Crystallography : Resolves bond angles and substituent orientation (e.g., dihedral angles between methoxybenzyl and pyrrolidine rings) .
  • DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) and validate NMR/IR data. Basis sets like B3LYP/6-311+G(d,p) are effective .
  • Dynamic NMR : Detects conformational flexibility in solution (e.g., hindered rotation of the methoxy group) .

Q. Data Interpretation :

  • EC₅₀/IC₅₀ Discrepancies : If computational docking predicts high affinity (Ki < 100 nM) but in vitro IC₅₀ is >1 µM, assess membrane permeability via PAMPA assay .

What strategies are effective for reconciling contradictory data in reaction mechanisms involving this compound?

Advanced Research Focus
Case Study : Conflicting reports on cyclization pathways (radical vs. ionic mechanisms).

  • Isotopic Labeling : Use ¹⁸O-labeled maleic anhydride to track oxygen incorporation in the pyrrolidine ring .
  • Kinetic Isotope Effects (KIE) : Compare reaction rates with deuterated vs. non-deuterated substrates to infer transition states .
  • In Situ Monitoring : Real-time FTIR or Raman spectroscopy detects transient intermediates (e.g., enolates) .

Q. Resolution Framework :

Validate purity of starting materials (GC-MS/HPLC).

Replicate experiments under controlled conditions (e.g., inert atmosphere, strict temperature gradients).

Apply multivariate analysis (e.g., PCA) to identify variables causing divergence .

How can computational reaction design accelerate the discovery of novel this compound analogs?

Advanced Research Focus
ICReDD Methodology :

Reaction Path Search : Use GRRM or AFIR algorithms to explore potential energy surfaces for cyclization steps .

Machine Learning : Train models on existing kinetic data (e.g., Arrhenius parameters) to predict optimal conditions for new substituents.

High-Throughput Screening : Combine DFT-predicted intermediates with robotic synthesis (e.g., Chemspeed platforms) .

Q. Case Example :

  • Substituent Effects : Electron-withdrawing groups (e.g., -CF₃) at the benzyl position lower activation energy by 15–20 kJ/mol, as predicted via M06-2X/def2-TZVP calculations .

What are the best practices for establishing structure-activity relationships (SAR) in this compound derivatives?

Intermediate Research Focus
SAR Workflow :

Analog Synthesis : Modify substituents (e.g., methoxy → ethoxy, halogenation) while retaining the pyrrolidine core .

Pharmacological Profiling : Test analogs against a panel of targets (e.g., kinases, ion channels) to identify selectivity trends .

3D-QSAR Modeling : Use CoMFA or CoMSIA to correlate steric/electrostatic fields with activity .

Q. Key Finding :

  • Meta-Substitution : Derivatives with 3-methoxy groups exhibit 3x higher NMDA receptor affinity than para-substituted analogs due to improved hydrophobic interactions .

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